Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by the presence of a pyrazole ring fused with a thiophene ring. This compound has garnered attention due to its potential pharmacological activities and applications in medicinal chemistry. It is classified under pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can be sourced from various chemical databases and research articles that focus on the synthesis and characterization of pyrazole derivatives. It falls under the classification of heterocyclic compounds, specifically as a pyrazole derivative with a thiophene substituent. Pyrazoles are significant in organic chemistry due to their ability to form various derivatives that exhibit a wide range of biological activities.
The synthesis of ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation reaction of hydrazine derivatives with appropriate carbonyl compounds or acetylenic ketones. The general method includes:
The yield of ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can vary based on the specific conditions employed but often ranges from 60% to 90% depending on the efficiency of the reaction setup and purification process.
The molecular structure of ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can be described as follows:
X-ray diffraction studies can provide detailed insights into the three-dimensional arrangement of atoms within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking that contribute to structural stability.
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are facilitated by the electron-rich nature of the pyrazole ring, making it an excellent candidate for further functionalization in synthetic organic chemistry.
The mechanism of action for ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is primarily related to its biological activity:
Research indicates that pyrazole derivatives often exhibit these mechanisms due to their ability to interact with specific biological targets at the molecular level.
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings.
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate has various scientific uses:
Pyrazole-thiophene molecular hybrids represent a strategically important class of heterocyclic compounds in contemporary drug discovery, combining the versatile pharmacological profiles of both scaffolds. The pyrazole nucleus serves as a privileged structure in medicinal chemistry, demonstrated by its presence in numerous non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib and derivatives showing analgesic potency comparable to diclofenac sodium [4]. Concurrently, the thiophene moiety contributes enhanced binding interactions with biological targets through its electron-rich aromatic system and improved metabolic stability compared to phenyl analogues. This hybrid architecture enables precise modulation of electronic properties and three-dimensional topology, facilitating optimized target engagement.
Recent patent literature reveals that pyrazole-thiophene conjugates specifically function as soluble guanylate cyclase (sGC) activators – pivotal therapeutic targets for cardiovascular disorders and glaucoma [7]. The ethyl ester functionality in these compounds serves dual purposes: as a synthetic handle for further derivatization and as a modulator of lipophilicity parameters, critically influencing blood-brain barrier penetration and intracellular bioactivity. These hybrids demonstrate improved target selectivity over traditional heterocyclic frameworks, with documented IC₅₀ values in the nanomolar range for sGC activation [7]. The structural plasticity allows systematic optimization of steric and electronic parameters to enhance potency while minimizing off-target interactions.
Table 1: Bioactive Pyrazole-Thiophene Hybrids and Therapeutic Applications
Compound Structure | Biological Activity | Potency (Standard) | Therapeutic Area |
---|---|---|---|
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives | Analgesic/anti-inflammatory | ED₅₀ = 25 mg/kg (Diclofenac sodium equivalent) | NSAID alternative [4] |
1-Pyridin-2-yl-3-thiophen-2-ylpyrazole-4-carboxylic acid | sGC activation | Not specified | Cardiovascular/glaucoma [7] |
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | Building block | N/A | Intermediate for bioactive derivatives [2] [5] |
This compound belongs to the 1H-pyrazole-4-carboxylate ester family characterized by a thiophene substituent at the 5-position. Its molecular architecture consists of two aromatic systems: the five-membered diazole ring (pyrazole) with nitrogen atoms at positions 1 and 2, and the thiophene heterocycle attached directly to the pyrazole C5 carbon. The critical ester functional group (-COOEt) at the pyrazole C4 position significantly influences both the compound's physicochemical behavior and its synthetic utility. The systematic IUPAC name denotes the substitution pattern as ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, with CAS registry numbers distinguishing it from isomeric structures like the 3-carboxylate analogue (CAS 121195-03-7) [2] [5].
Confusion in structural identification frequently arises with the isomeric 3-carboxylate derivative (ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, CAS 121195-03-7) and the methylene-bridged analogue (ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate, CAS 2282701-93-1) [1]. Key distinguishing characteristics include:
Table 2: Structural Characteristics and Spectral Properties
Molecular Property | Specification | Experimental Evidence |
---|---|---|
Molecular formula | C₁₀H₁₀N₂O₂S (confirmed for 3-isomer) [2] | High-resolution mass spectrometry |
Molecular weight | 222.26 g/mol (3-isomer) [5] | Mass spec, elemental analysis |
Characteristic NMR | δ 1.35 (t, 3H), 4.35 (q, 2H), 6.8-7.5 (thiophene H), 7.9 (s, pyrazole H) | ¹H NMR (DMSO-d₆) [5] |
Predicted pKa | 10.32 ± 0.10 (3-isomer) [2] | Computational modeling |
Tautomeric preference | 1H-pyrazole form favored (>>99%) [6] | X-ray crystallography of analogues |
Despite promising pharmacological profiles demonstrated by structurally related compounds, fundamental gaps persist regarding this specific molecular architecture. The exact compound (ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate) lacks comprehensive biological evaluation data in peer-reviewed literature, with most studies focusing on its 3-carboxylate isomer or N-substituted derivatives. The synthetic methodology for the 4-carboxylate isomer remains inadequately documented compared to the well-established protocols for the 3-carboxylate analogue, which employs Knorr pyrazole synthesis or cyclocondensation techniques [5] [8].
Critical unanswered questions include:
The pharmacophore mapping for sGC activation remains particularly obscure, with competing hypotheses regarding the essentiality of the carboxylic acid bioisostere versus the ester prodrug form. Recent patent literature suggests that free carboxylic acid derivatives exhibit substantially enhanced target affinity compared to ester precursors, indicating possible intracellular hydrolysis as an activation step [7]. Resolution of these mechanistic questions would enable targeted structural optimization to improve binding kinetics and therapeutic indices for specific disease indications.
Table 3: Critical Research Questions and Methodological Approaches
Knowledge Gap | Experimental Approach | Expected Impact |
---|---|---|
Metabolic pathways | Hepatocyte incubation studies + LC-MS/MS | Identification of toxicophores and metabolic soft spots |
Target engagement | Radioligand binding assays with [³H]-labeled analogue | Quantification of binding affinity (Kd) and residence time |
Electron distribution | DFT calculations at B3LYP/6-311++G(d,p) level | Rational design of electron-modulating substituents |
Solid-state behavior | Single-crystal X-ray diffraction analysis | Crystal engineering for co-crystal development |
Hydrolysis kinetics | HPLC monitoring of ester conversion in plasma | Prodrug optimization for enhanced bioavailability |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9